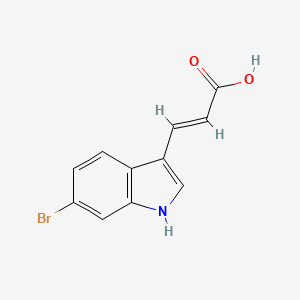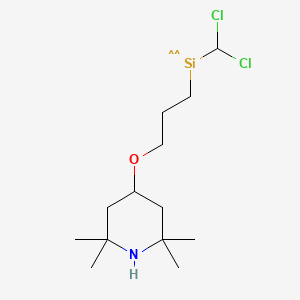
VINYL T-STRUCTURE POLYMER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl polymers are a group of polymers derived from substituted vinyl monomers. Their backbone is an extended alkane chain . They are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Synthesis Analysis
Vinyl polymers are produced using catalysts. Ziegler–Natta catalysts are used commercially for production of polyethylene and polypropylene . Many are produced using radical initiators which are produced from organic peroxides . Poly(vinyl esters) are prepared by radical polymerization of vinyl esters . Azo compounds and peroxides are commonly used as radical initiators .
Molecular Structure Analysis
The molecular structure of PVC consists of a long-chain polymer with repeating vinyl chloride units . Vinyl polymers are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Chemical Reactions Analysis
The reaction of acetoacetylated PVA with a cross-linking agent, adipic dihydrazide, was analyzed . The sensitivity enhanced 13 C NMR spectra reveal that the carbonyl of the acetoacetyl group of PVA crosslinks with adipic hydrazide by forming an imine bond . This study also shows that the product has only seven crosslinking sites per molecular chain with a polymerization degree of 1000 and is water resistant .
Physical And Chemical Properties Analysis
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Polymer hydrogels are promising materials for various applications due to their unique properties. The precise construction of networked structures is required for the development of gel materials with improved functionality . This focus review outlines the structural design of polymer gels by utilizing precision radical polymerization techniques .
Propriétés
Numéro CAS |
126581-51-9 |
|---|---|
Nom du produit |
VINYL T-STRUCTURE POLYMER |
Formule moléculaire |
C11H8FNOS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3aS,4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B1179468.png)